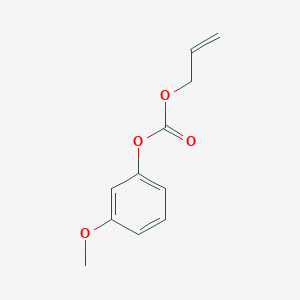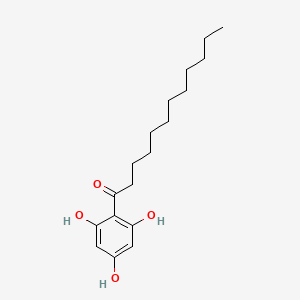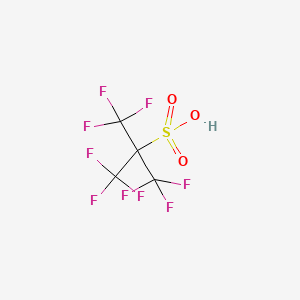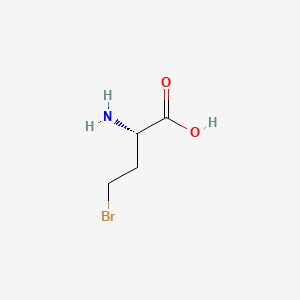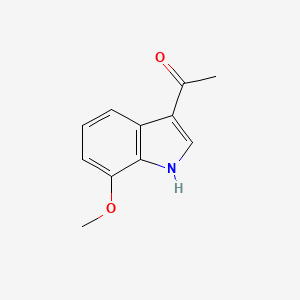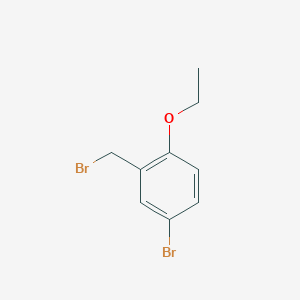
4-Bromo-2-(bromomethyl)-1-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-1-ethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, one attached to the benzene ring and the other to a methyl group, along with an ethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene typically involves the bromination of 2-(bromomethyl)-1-ethoxybenzene. This can be achieved through the following steps:
Bromination of 1-ethoxybenzene: The initial step involves the bromination of 1-ethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 4-bromo-1-ethoxybenzene.
Bromomethylation: The next step involves the bromomethylation of 4-bromo-1-ethoxybenzene using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)-1-ethoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products such as 4-hydroxy-2-(hydroxymethyl)-1-ethoxybenzene, 4-amino-2-(aminomethyl)-1-ethoxybenzene, or 4-mercapto-2-(mercaptomethyl)-1-ethoxybenzene.
Oxidation: Products such as 4-bromo-2-(bromomethyl)benzaldehyde or 4-bromo-2-(bromomethyl)benzoic acid.
Reduction: Products such as 4-bromo-2-(methyl)-1-ethoxybenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-1-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Medicinal Chemistry: The compound may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)-1-ethoxybenzene depends on its specific application. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The molecular targets and pathways involved may include enzymes, receptors, and signaling pathways relevant to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(bromomethyl)benzoic acid
- 4-Bromo-2-(bromomethyl)benzaldehyde
- 4-Bromo-2-(bromomethyl)phenol
Uniqueness
4-Bromo-2-(bromomethyl)-1-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interactions with biological molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H10Br2O |
|---|---|
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-1-ethoxybenzene |
InChI |
InChI=1S/C9H10Br2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3 |
Clave InChI |
DIOGDACOFGCGHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


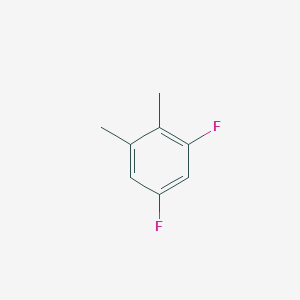
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
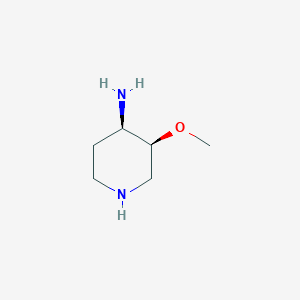
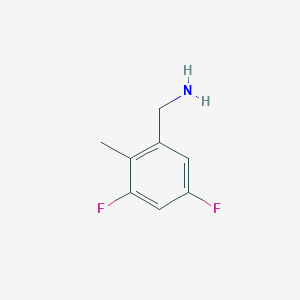
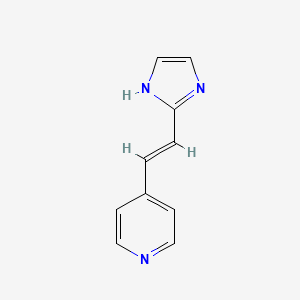
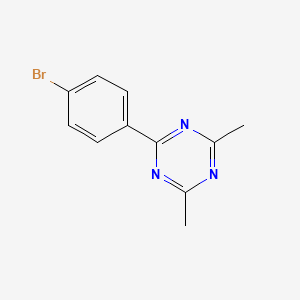
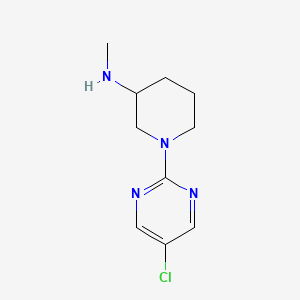
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
